molecular formula C9H8FNO4 B2658477 Methyl 2-(3-fluoro-4-nitrophenyl)acetate CAS No. 169339-41-7

Methyl 2-(3-fluoro-4-nitrophenyl)acetate

Cat. No.: B2658477
CAS No.: 169339-41-7
M. Wt: 213.164
InChI Key: RUUXLCCTIXFRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-fluoro-4-nitrophenyl)acetate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-4-nitrophenyl)acetate can be synthesized through several methods. One common route involves the esterification of 3-fluoro-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Sodium hydroxide or hydrochloric acid, water, heat.

Major Products

    Reduction: 2-(3-fluoro-4-aminophenyl)acetic acid.

    Substitution: Various substituted phenylacetic acid derivatives.

    Hydrolysis: 3-fluoro-4-nitrophenylacetic acid.

Scientific Research Applications

Methyl 2-(3-fluoro-4-nitrophenyl)acetate is used in scientific research for several purposes:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluoro-4-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, its effects are determined by the nature of the functional groups present and their interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-3-nitrophenyl)acetate
  • Methyl 2-(3-chloro-4-nitrophenyl)acetate
  • Methyl 2-(3-bromo-4-nitrophenyl)acetate

Uniqueness

Methyl 2-(3-fluoro-4-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

methyl 2-(3-fluoro-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUXLCCTIXFRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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